B1574249 D-JNKI-1

D-JNKI-1

Cat. No.: B1574249
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1: Structural Components of this compound

Component Sequence Function Source
JBD motif RPKRPTTLNLF Binds JNK D-site, inhibits catalysis JIP1 (residues 153–173)
Tat transporter GRKKRRQRRR Enhances cellular uptake HIV Tat protein

This design achieved three advances:

  • Enhanced Specificity : The JBD motif selectively targets JNK isoforms over other MAPKs (e.g., ERK, p38).
  • Protease Resistance : D-amino acid substitution in the JBD sequence improved stability in biological fluids.
  • Subcellular Targeting : The Tat sequence facilitated mitochondrial and nuclear localization, critical for blocking stress-induced apoptosis.

Crystallographic studies confirmed that this compound engages JNK1 via bipartite binding: hydrophobic interactions at the F-site and electrostatic contacts at the D-site. This dual mechanism explains its 50-fold greater potency than SP600125 in reversing mechanical allodynia in neuropathic pain models.

Table 2: Comparison of JNK Inhibitor Classes

Feature Small Molecules (e.g., SP600125) Peptidic Inhibitors (e.g., this compound)
Target Site ATP-binding pocket D-site/F-site substrate interface
Isoform Specificity Low High (JNK3 selectivity demonstrated)
Cellular Uptake Passive diffusion Active transport via Tat sequence
Therapeutic Window Narrow (off-target effects) Broad (mechanism-driven specificity)

Properties

Origin of Product

United States

Scientific Research Applications

Otoprotective Applications

Mechanism of Action
D-JNKI-1 inhibits the JNK signaling pathway, which is implicated in cell apoptosis following cochlear injury due to ototoxic drugs like neomycin. By blocking this pathway, this compound prevents hair cell death and preserves hearing function.

Case Studies and Findings

  • Neomycin-Induced Hearing Loss : In studies involving neonatal mouse cochlea and adult guinea pig models, this compound effectively prevented hair cell death caused by neomycin exposure. Direct application into the scala tympani resulted in nearly complete protection against permanent hearing loss .
  • Acoustic Trauma : this compound has also shown efficacy in preventing hearing loss due to acoustic trauma in a dose-dependent manner, suggesting its potential as a therapeutic agent for various auditory disorders .

Data Summary

Study TypeModel UsedOutcome
In vitroMouse organ of Corti explantsComplete prevention of hair cell death
In vivoGuinea pig modelNearly all hair cell death prevented
Clinical TrialsVarious auditory disordersPositive outcomes in hearing preservation

Inflammatory Bowel Disease (IBD)

Therapeutic Effects
this compound has been investigated for its role in attenuating inflammation in models of IBD. The JNK pathway is known to be involved in the inflammatory response, making it a target for intervention.

Case Studies and Findings

  • Chronic DSS Colitis Model : Administration of this compound significantly reduced disease activity indices and histological damage in murine models of dextran sulfate sodium (DSS) induced colitis. Notably, levels of CD4+ and CD8+ T cells were decreased, indicating a reduction in T-cell activation and migration .

Data Summary

Study TypeModel UsedOutcome
Experimental TrialsMurine DSS colitis modelSignificant reduction in disease activity
Histological AnalysisMurine DSS colitis modelReduced mucosal damage observed

Other Potential Applications

This compound has been explored for its protective effects in various degenerative diseases:

  • Uveitis : Preclinical studies suggest that this compound may alleviate symptoms and inflammatory responses associated with uveitis.
  • Myocardial Ischemia : Research indicates potential benefits in protecting cardiac tissue during ischemic events.
  • Diabetes and Ischemic Stroke : Early findings suggest that this compound may mitigate complications arising from diabetes and ischemic stroke through its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanistic and Structural Differences

Compound Type Mechanism of Action Specificity Key Advantages/Limitations
D-JNKI-1 Peptide Blocks JNK-substrate interactions High (JNK1/2/3) High specificity, cell-penetrating, no ATP-kinase off-target effects .
SP600125 Small molecule ATP-competitive inhibitor Low (cross-reactivity with other kinases) Widely used in vitro but limited in vivo utility due to toxicity .
AS601245 Small molecule ATP-competitive inhibitor Moderate (preferential JNK2/3) Orally bioavailable but lacks isoform selectivity .
IB-derived peptides Peptide Similar scaffold-based inhibition Moderate (earlier prototypes) Less stable than this compound due to L-amino acid structure .

Efficacy in Disease Models

Model This compound Efficacy SP600125/AS601245 Efficacy References
Colitis Reduced DAI scores (P = 0.007–0.013), attenuated CD8+ T-cell infiltration Limited data; SP600125 shows weaker mucosal protection
Myocardial Ischemia Reduced infarct size by 50% in rats SP600125 ineffective due to JNK1/2 isoform cross-talk
Neuropathic Pain Sustained mechanical hyperalgesia inhibition (P < 0.05 for 30 days) Transient effects; requires higher doses
Hearing Loss 10 μM dose prevented auditory cell death in guinea pigs No comparable preclinical/clinical data

Key Research Findings and Implications

Specificity Advantage : Unlike ATP-competitive inhibitors (SP600125, AS601245), this compound avoids off-target kinase inhibition, making it suitable for chronic use .

In melanoma models, this compound (1 μM) suppressed tumor growth by 50% and pain hypersensitivity via c-Jun pathway modulation .

Q & A

Q. What is the molecular mechanism of D-JNKI-1 in inhibiting JNK signaling pathways?

this compound is a cell-permeable peptide inhibitor derived from the JNK-binding domain of JIP-1 (JNK-interacting protein-1), fused to a HIV-Tat transporter sequence. This design enables cellular uptake and blocks JNK’s interaction with its substrates, preventing downstream phosphorylation events (e.g., c-Jun activation). Unlike small-molecule inhibitors (e.g., SP600125), which target ATP-binding sites non-specifically, this compound acts via competitive inhibition of substrate binding, ensuring higher specificity .

Q. What experimental models have been used to evaluate this compound’s efficacy in inflammatory diseases?

Preclinical studies frequently employ dextran sulfate sodium (DSS)-induced colitis in mice. For example:

  • 1.0% DSS : this compound administration (days 2, 12, 22) reduced disease activity index (DAI) scores (3.60 vs. 3.93 in controls, P = 0.013) .
  • 1.5% DSS : Significant improvement in stool consistency (P = 0.006) and DAI scores (P = 0.007) .
    Other models include neuronal injury studies, where this compound reduced apoptosis in hippocampal neurons after cortical ablation .

Q. How should this compound be administered in preclinical studies to ensure optimal bioavailability?

  • Route : Intraperitoneal injection ensures systemic distribution, with detectable levels in liver, kidneys, and brain .
  • Dosage : In DSS colitis models, subcutaneous injections (timed with DSS cycles) are effective .
  • Monitoring : Track organ-specific uptake using fluorescent tagging or mass spectrometry to confirm tissue penetration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy between disease models (e.g., colitis vs. neuronal injury)?

Discrepancies may arise from tissue-specific JNK isoform expression (JNK1/2/3) or differential peptide stability. Strategies include:

  • Comparative pharmacokinetics : Measure this compound half-life in target tissues (e.g., gut vs. brain) .
  • Isoform-specific assays : Use siRNA knockdown or isoform-selective antibodies to identify dominant JNK variants .
  • Model standardization : Control variables like DSS batch purity or neuronal injury severity .

Q. What methodological considerations are critical when designing dose-response studies for this compound?

  • Specificity controls : Include small-molecule JNK inhibitors (e.g., SP600125) to differentiate off-target effects .
  • Dose range : Start with 1–10 mg/kg (effective in colitis models) and adjust based on tissue burden .
  • Endpoint selection : Use phosphorylation-specific markers (e.g., p-c-Jun) to confirm target engagement .

Q. How should data analysis address variability in this compound effects across repeated trials (e.g., inconsistent DAI scores)?

  • Statistical rigor : Apply repeated-measures ANOVA to account for temporal variability in longitudinal datasets .
  • Power analysis : Ensure adequate sample size (n ≥ 15/group) to detect clinically relevant effect sizes .
  • Blinding : Minimize bias in DAI scoring by using automated tools or blinded observers .

Q. What strategies optimize this compound combinations with other therapeutics in multimodal approaches?

  • Sequential dosing : Administer this compound post-injury (e.g., day 2 in DSS models) to align with JNK activation peaks .
  • Synergy screens : Use in vitro kinase assays to test interactions with anti-inflammatory agents (e.g., TNF-α inhibitors) .
  • Safety profiling : Monitor for additive toxicity in co-treatment groups via liver/kidney function tests .

Q. How do researchers validate this compound specificity in complex systems with overlapping signaling pathways?

  • Phosphoproteomics : Compare phosphorylation patterns in treated vs. untreated samples to identify JNK-specific targets .
  • Kinase activity panels : Test this compound against recombinant kinases (e.g., p38, ERK) to rule out cross-reactivity .
  • Genetic validation : Use JNK-knockout models to confirm phenotype rescue is peptide-dependent .

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